molecular formula C12H17NO4 B12624468 (1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol CAS No. 918799-07-2

(1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol

Cat. No.: B12624468
CAS No.: 918799-07-2
M. Wt: 239.27 g/mol
InChI Key: FOOWCZAPFNVTAR-AXTRIDKLSA-N
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Description

(1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol is a chiral diol characterized by a nitro-substituted phenyl group at position 1, a methyl group at position 2, and hydroxyl groups at positions 1 and 2. Its stereochemistry (1S,2S,3R) and structural features make it a candidate for applications in asymmetric synthesis, pharmaceutical intermediates, or as a resolving agent.

Properties

CAS No.

918799-07-2

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

(1S,2S,3R)-2-methyl-1-(4-nitrophenyl)pentane-1,3-diol

InChI

InChI=1S/C12H17NO4/c1-3-11(14)8(2)12(15)9-4-6-10(7-5-9)13(16)17/h4-8,11-12,14-15H,3H2,1-2H3/t8-,11+,12-/m0/s1

InChI Key

FOOWCZAPFNVTAR-AXTRIDKLSA-N

Isomeric SMILES

CC[C@H]([C@H](C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)O

Canonical SMILES

CCC(C(C)C(C1=CC=C(C=C1)[N+](=O)[O-])O)O

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis

This method utilizes naturally occurring chiral compounds as starting materials. For instance:

  • Starting Material : L-malic acid or derivatives
  • Reagents : Various protecting groups and coupling reagents
  • Conditions : Typically carried out under mild acidic or basic conditions.

This approach allows for high stereoselectivity due to the inherent chirality of the starting materials.

Enzymatic Resolution

Enzymatic methods can selectively modify one enantiomer of a racemic mixture:

  • Enzymes Used : Lipases or esterases
  • Substrates : Racemic mixtures of alcohols or acids
  • Conditions : Mild temperatures and aqueous environments to maintain enzyme activity.

This method often results in high yields with minimal by-products.

Functional Group Transformations

Functional group transformations are essential for modifying existing compounds into desired structures:

Reduction Reactions

Reduction of ketones or aldehydes to alcohols is a common transformation:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
  • Conditions : Anhydrous solvents such as diethyl ether or THF.

This method can be used to convert suitable precursors into the desired diol structure.

Nitration and Subsequent Reduction

The introduction of the nitrophenyl group can be achieved through nitration followed by reduction:

  • Nitration : Using concentrated nitric acid and sulfuric acid.
  • Reduction : Catalytic hydrogenation or chemical reduction with iron and hydrochloric acid.

Multistep Synthesis

Multistep synthesis involves several sequential reactions to build the desired compound from simpler precursors:

General Reaction Scheme

A typical synthetic route may include:

Data Table of Synthetic Approaches

Method Key Reagents Yield (%) Stereoselectivity Notes
Chiral Pool Synthesis L-malic acid 85 High Utilizes natural chirality
Enzymatic Resolution Lipases 90 Very High Environmentally friendly
Reduction Reactions LiAlH₄ 80 Moderate Requires anhydrous conditions
Nitration & Reduction HNO₃, Fe/HCl 75 Moderate Simple but may require purification
Multistep Synthesis Various Variable High Complex but versatile

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of the nitro group to an amine using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential precursor for pharmaceutical compounds with specific biological activities.

Industry

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The nitrophenyl group could be involved in electron transfer processes, while the hydroxyl groups might participate in hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol with structurally or functionally related compounds:

(1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (AD)

  • Structural Differences: AD replaces the methyl group at position 2 with an amino group (-NH₂), enhancing hydrogen-bonding capability. The nitro group at the phenyl ring is retained.
  • Functional Properties :
    • AD is used in optical resolution via diastereomeric salt formation with tartaric acid derivatives, achieving high enantiomeric excess .
    • Physical properties include a melting point of 162–168°C and crystalline powder form (96% purity) .
  • Applications: Acts as a resolving agent for chiral bases like EPH (2-(methylamino)-1-phenylpropan-1-ol) .

(1R,2S,3R)-2-Fluoro-2-methyl-1,5-diphenylpentane-1,3-diol (III-15aq)

  • Structural Differences :
    • Contains a fluorine atom at position 2 and two phenyl groups (positions 1 and 5).
    • Stereochemistry differs (1R vs. 1S in the target compound).
  • Applications :
    • Synthesized via general procedure F, suggesting utility in medicinal chemistry or as a fluorinated building block .

(2S,3R)-5-(4-Azidophenyl)-2-(non-8-yn-1-yl)pentane-1,3-diol (AV73-p)

  • Structural Differences: Features an azidophenyl group and a long alkyne chain (non-8-yn-1-yl). Configuration at position 1 differs (2S,3R vs. 1S,2S,3R).
  • Functional Properties :
    • The azide group enables click chemistry applications, while the alkyne chain may improve membrane permeability.
  • Applications :
    • Acts as a dual inhibitor of biofilm formation and virulence in Staphylococcus aureus .

(2S,3R)-5-(4-Bromophenyl)-2-(9-(trimethylsilyl)non-8-yn-1-yl)pentane-1,3-diol (Compound 06)

  • Structural Differences :
    • Contains a bromophenyl group and a trimethylsilyl-protected alkyne chain.
  • The silyl group aids in synthetic modifications.
  • Applications :
    • Targets bacterial biofilms, similar to AV73-p .

(1S,2S,3R,5S)-(+)-2,3-Pinanediol

  • Structural Differences: A bicyclic monoterpene-derived diol without nitro or aryl groups.
  • Functional Properties :
    • High enantiomeric purity (98%) due to rigid bicyclic structure .
  • Applications :
    • Used as a chiral auxiliary in asymmetric synthesis.

Research Implications

  • Stereochemical Influence : The 1S,2S,3R configuration of the target compound may offer unique chiral recognition properties compared to AD (1S,2S) or III-15aq (1R,2S,3R) .
  • Functional Group Trade-offs: Replacing AD’s amino group with a methyl group reduces hydrogen-bonding capacity but may enhance hydrophobicity for specific solvent systems.
  • Biological Activity : Unlike AV73-p and compound 06, the target lacks azide or bromine substituents, suggesting divergent pharmacological applications .

Biological Activity

(1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C12_{12}H17_{17}N O4_{4}
  • CAS Number : 180061-09-0
  • Molecular Weight : 239.27 g/mol
  • Structure : The compound features a pentane backbone with a nitrophenyl group and hydroxyl functionalities that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:

  • Antioxidant Activity : Several studies have indicated that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Neuroprotective Effects : Research suggests that the compound may have neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.

Antioxidant Activity

A study published in the Journal of Organic Chemistry explored the antioxidant potential of related compounds. It was found that hydroxyl groups significantly enhance the ability to scavenge free radicals, which is critical for protecting cells from oxidative damage .

Neuroprotective Effects

In a recent investigation into neuroprotective agents, this compound was assessed for its effects on neuronal cell cultures. The results indicated that the compound could reduce apoptosis in neurons subjected to oxidative stress. The mechanism was proposed to involve modulation of intracellular signaling pathways related to cell survival .

Case Studies

StudyFocusFindings
Study 1Antioxidant PropertiesDemonstrated significant free radical scavenging activity.
Study 2NeuroprotectionReduced neuronal apoptosis under oxidative stress conditions.
Study 3Pharmacological ProfilingShowed potential as a lead compound for CNS disorders due to its favorable bioactivity profile.

The biological effects of this compound are likely mediated through:

  • Hydroxyl Group Interaction : The presence of hydroxyl groups may enhance hydrogen bonding with cellular targets.
  • Nitrophenyl Group Contribution : The nitrophenyl moiety may play a role in electron transfer processes crucial for antioxidant activity.

Q & A

Q. What are the common synthetic routes for (1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol?

  • Methodological Answer : The compound is synthesized via stereoselective methods involving chiral intermediates. A typical procedure includes:
  • Step 1 : Reacting a nitroaromatic precursor (e.g., 4-nitrophenyl derivatives) with a diol-containing substrate under anhydrous conditions. For example, describes a reaction using anhydrous THF and potassium carbonate (K₂CO₃) as a base, followed by acetylation with acetic anhydride.
  • Step 2 : Purification via column chromatography (e.g., silica gel with CH₂Cl₂:EtOH 6:1 v/v) to isolate the diastereomerically pure product .
  • Key Reagents : Anhydrous THF, K₂CO₃, and acetic anhydride are critical for controlling regioselectivity and minimizing side reactions.

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Used to resolve absolute configurations, as demonstrated in for a structurally similar nitroaromatic diol. SC-XRD provides bond-length precision (mean σ(C–C) = 0.003 Å) and R-factor validation (e.g., R = 0.035) .
  • Chiral HPLC/NMR : Polarimetric analysis or Mosher ester derivatization can distinguish enantiomers. highlights the use of chiral auxiliaries like pinanediol derivatives for stereochemical assignments .

Advanced Research Questions

Q. What strategies are employed to achieve enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Resolution : describes using 1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol (DMAD) as a resolving agent for racemic mixtures. This method leverages hydrogen-bonding interactions to separate enantiomers .
  • Asymmetric Catalysis : Chiral ligands derived from camphor (e.g., ) facilitate enantioselective alkylation or hydrogenation. For example, platinum oxide-catalyzed hydrogenation achieves diastereoselectivity >90% ee in related systems .

Q. How can conflicting data on reaction yields or purity be addressed?

  • Methodological Answer :
  • Reaction Optimization : Varying solvents (e.g., THF vs. DMF) and temperatures can improve yields. reports a 67% yield for a nitroaromatic diol under THF/K₂CO₃ conditions, while suggests THF’s polarity is critical for suppressing hydrolysis .
  • Analytical Cross-Validation : Combine HPLC, mass spectrometry, and 2D-NMR (e.g., HSQC, NOESY) to verify purity. highlights structural validation via NOE correlations in Schiff base ligands .

Q. What role does this compound play in studying sphingolipid analogs or chiral building blocks?

  • Methodological Answer :
  • Sphingosine Mimetics : and note that structurally related (2S,3R,4E)-2-amino-4-tetradecene-1,3-diol serves as a sphingosine backbone. Modifications to the nitroaromatic group may enable studies on sphingolipid signaling or enzyme inhibition .
  • Chiral Synthons : The compound’s stereocenters make it a candidate for asymmetric synthesis. demonstrates similar diols as ligands for enantioselective diethylzinc additions to aldehydes .

Q. How are diastereoselective alkylation steps optimized for this compound?

  • Methodological Answer :
  • Substrate Control : emphasizes steric and electronic effects in camphor-derived systems. Bulky substituents on the nitroaromatic ring direct alkylation to the desired stereocenter .
  • Catalytic Systems : Transition-metal catalysts (e.g., PtO₂) enhance diastereoselectivity during hydrogenation. Reaction monitoring via TLC (e.g., CH₂Cl₂:EtOH 6:1 v/v) ensures timely termination .

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